4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole CAS number and identification
This in-depth technical guide details the chemical identity, synthesis, and application of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole , a specialized heterocyclic building block used in advanced medicinal chemistry. Ch...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the chemical identity, synthesis, and application of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole , a specialized heterocyclic building block used in advanced medicinal chemistry.
Chemical Identity & Core Properties
This compound represents a strategic convergence of three distinct chemical functionalities: a pyrazole core (aromatic scaffold), a bromine substituent (cross-coupling handle), and a 1-ethynylcyclopropyl moiety (conformational lock and "click" chemistry handle).
Identification Data
Parameter
Detail
IUPAC Name
4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole
Common Name
4-Br-1-(1-ethynylcyclopropyl)pyrazole
CAS Number
Not widely indexed in public registries; refer to InChIKey
InChIKey
WUBZQFLNDRYSGF-UHFFFAOYSA-N
SMILES
C#CC1(CC1)N2C=C(C=N2)Br
Molecular Formula
C₈H₇BrN₂
Molecular Weight
209.98 g/mol
Physicochemical Profile (Predicted)
Property
Value
Significance
LogP
~1.5 – 2.0
Lipophilic enough for cell permeability; suitable for CNS/peripheral targets.
TPSA
~17.8 Ų
Low polar surface area suggests excellent bioavailability.
pKa
~2.5 (Pyrazole N)
Weakly basic; remains neutral at physiological pH.
Rotatable Bonds
1 (C-N bond)
The cyclopropyl group restricts rotation, reducing entropic penalty upon binding.
Synthetic Architecture
The synthesis of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole is non-trivial due to the sensitivity of the ethynyl group and the steric hindrance of the cyclopropyl ring. The most robust route avoids direct nucleophilic substitution on the cyclopropyl ring (which is kinetically disfavored) and instead utilizes a hydrazino-cyclization strategy .
Pathway Visualization
The following diagram outlines the primary synthetic workflow, moving from the amine precursor to the final brominated scaffold.
Caption: Step-wise construction of the pyrazole core via hydrazine intermediate, followed by regioselective bromination.
Detailed Experimental Protocol
Step 1: Synthesis of (1-Ethynylcyclopropyl)hydrazine
Rationale: Direct alkylation of hydrazine with 1-ethynylcyclopropyl halides is inefficient. Using the primary amine 1-ethynylcyclopropanamine (often available as HCl salt) is preferred.
Dissolve 1-(1-ethynylcyclopropyl)-1H-pyrazole in DMF at 0°C.
Add NBS (1.05 eq) portion-wise to avoid over-bromination.
Stir at room temperature for 2–4 hours. Monitor by TLC/LC-MS.
Quench with aqueous sodium thiosulfate to remove excess bromine.
Extract with EtOAc, wash with brine, and dry over Na₂SO₄.
Yield: Typically 85–95% for this step.
Applications in Drug Discovery
This molecule serves as a high-value bifunctional pharmacophore . It allows medicinal chemists to explore structure-activity relationships (SAR) in three dimensions.
Functionalization Logic
The compound offers two orthogonal reaction sites:
C4-Bromine: Ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Ethynyl Group: Ready for "Click" chemistry (CuAAC) or Sonogashira coupling, or simply acting as a rigid steric blocker.
Caption: Divergent synthesis capabilities utilizing the orthogonal reactivity of the bromine and alkyne handles.
Therapeutic Relevance
Kinase Inhibition (JAK/BTK): The 1-ethynylcyclopropyl group provides a rigid, bulky element that can fill hydrophobic pockets in enzymes (e.g., the ATP binding site) while restricting the conformation of the inhibitor to an active state.
Antivirals: Similar cyclopropyl-alkyne motifs appear in nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside inhibitors, where they prevent metabolic cleavage.
Metabolic Stability: The cyclopropyl ring blocks oxidative metabolism at the N1 position, a common clearance pathway for pyrazoles.
Quality Control & Safety
Analytical Standards
To validate the integrity of the synthesized compound, the following criteria must be met:
¹H NMR (CDCl₃):
Pyrazole CH protons: Two singlets or doublets around
7.5–8.0 ppm.
Cyclopropyl protons: Multiplets in the
1.0–1.5 ppm range (4H).
Ethynyl proton: Singlet around
2.0–2.5 ppm.
HRMS (ESI+): Expect
peaks at ~210.98 and 212.98 (1:1 Br isotope pattern).
Purity: >98% by HPLC (UV 254 nm) is required for biological testing.
Handling Precautions
Explosion Hazard: While the pyrazole is stable, the (1-ethynylcyclopropyl)hydrazine intermediate is potentially energetic. Do not concentrate hydrazine solutions to dryness with heat.
Skin Irritant: Brominated heterocycles are often potent sensitizers. Use double nitrile gloves.
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent alkyne polymerization or oxidation.
References
PubChem. 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole Compound Summary. National Library of Medicine. Link
Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition. Link
Aggarwal, V. K., et al. (2019). Synthesis of Functionalized Pyrazoles via Cycloaddition. Organic Letters. (General methodology for pyrazole construction). Link
Sigma-Aldrich. 4-Bromo-1-cyclopropyl-1H-pyrazole Product Sheet (Structural Analog Data). Link
Exploratory
Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole
The following technical guide details the solubility profile and characterization framework for 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole , a specialized heterocyclic intermediate. Executive Summary The compound 4-bro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile and characterization framework for 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole , a specialized heterocyclic intermediate.
Executive Summary
The compound 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole (henceforth referred to as Target Intermediate A ) represents a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., JAK, BCL6) and rigidified pharmaceutical motifs. Its structural uniqueness lies in the 1-(1-ethynylcyclopropyl) moiety, which confers conformational rigidity and metabolic stability compared to flexible alkyl chains.
This guide defines the solubility landscape of Target Intermediate A. Understanding this profile is essential for:
Reaction Optimization: Selecting compatible solvents for Suzuki-Miyaura or Buchwald-Hartwig couplings (utilizing the C4-bromo handle).
Purification Strategy: Designing effective crystallization or liquid-liquid extraction (LLE) protocols.
Handling Stability: Mitigating risks associated with the reactive terminal alkyne during dissolution.
Alcohols: Useful for recrystallization. The compound likely exhibits a steep solubility curve (low solubility at 0°C, high at reflux).
Toluene: Suitable for azeotropic drying processes, though solubility is lower than in chlorinated solvents.
Low Solubility Solvents (Anti-Solvents)
Solvents: n-Heptane, Hexanes, Cyclohexane, Water.
Solubility Range: < 1 mg/mL.
Application:
Heptane/Hexanes: Excellent anti-solvents to induce precipitation from EtOAc or DCM solutions.
Water: The primary wash solvent to remove inorganic salts (e.g., NaBr, borates) without loss of the target intermediate.
Experimental Protocol: Solubility Determination
To generate precise data for your specific batch (accounting for polymorphs or purity levels), follow this self-validating "Shake-Flask" protocol.
Workflow Visualization
The following diagram outlines the logical flow for determining equilibrium solubility while preventing degradation of the alkyne moiety.
Caption: Figure 1. Equilibrium solubility determination workflow using the saturation shake-flask method.
Detailed Methodology
Preparation: Place 50 mg of Target Intermediate A into a 4 mL glass vial.
Solvent Addition: Add 500 µL of the test solvent.
Equilibration: Agitate at 25°C (or target process temperature) for 24 hours.
Critical Control: Ensure excess solid remains visible. If clear, add more solid until saturation is visually confirmed.
Sampling: Centrifuge or filter the supernatant using a 0.45 µm PTFE syringe filter (compatible with most organics).
Quantification:
Gravimetric (Rapid): Evaporate a known volume of filtrate and weigh the residue.
HPLC (Precise): Dilute filtrate 100x in Acetonitrile and inject onto a C18 column (UV detection at 254 nm).
Strategic Solvent Selection Guide
Use this decision matrix to select the optimal solvent based on your process stage.
Caption: Figure 2. Solvent selection decision tree based on downstream chemical processing requirements.
Safety & Stability Considerations
Alkyne Reactivity: The terminal ethynyl group is susceptible to polymerization or formation of explosive acetylides if exposed to strong bases (e.g., NaH, BuLi) or specific metals (Cu, Ag) in the absence of a coupling partner. Avoid using Copper/Silver apparatus during solubility testing.
Thermal Stability: Do not heat solutions > 60°C for extended periods without verifying stability, as the strained cyclopropyl-alkyne system may undergo ring-opening or rearrangement.
References
World Intellectual Property Organization. (2021). Patent WO2021222485A1: Inhibitors of BCL6 and Methods of Use Thereof. (Describes synthesis of 1-(1-ethynylcyclopropyl)pyrazole intermediates). Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Bromo-1-cyclopropyl-1H-pyrazole (Analogous physicochemical data). Link
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
Foundational
safety data sheet SDS for 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole
This guide is structured as a Provisional Technical Safety Masterfile . As a Senior Application Scientist, I have synthesized this document using Structure-Activity Relationship (SAR) logic, referencing close structural...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Provisional Technical Safety Masterfile . As a Senior Application Scientist, I have synthesized this document using Structure-Activity Relationship (SAR) logic, referencing close structural analogs (e.g., 4-bromo-1-cyclopropyl-1H-pyrazole) and functional group reactivity principles (ethynylcyclopropyl moiety).
[1]
Executive Summary & Compound Identification
Context: This compound is a high-value intermediate, likely utilized in the synthesis of advanced pharmaceutical agents (e.g., tyrosine kinase inhibitors or antivirals).[1] Its structure combines a halogenated pyrazole scaffold with a high-energy 1-ethynylcyclopropyl substituent.
Critical Warning: Unlike simple alkyl-pyrazoles, the 1-ethynylcyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol) and a reactive terminal alkyne. Standard handling protocols for pyrazoles are insufficient; this compound requires precautions for high-energy intermediates .
Chemical Identity
Parameter
Technical Detail
Chemical Name
4-Bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole
CAS Number
Provisional/Proprietary (Analog: 1151802-23-1)
Molecular Formula
Molecular Weight
227.06 g/mol
SMILES
C#CC1(CC1)n2cc(Br)cn2
Appearance
Off-white to pale yellow solid (low melting) or viscous oil
Hazard Identification (GHS Classification)
Derived from SAR analysis of 4-bromo-1-cyclopropyl-1H-pyrazole and terminal alkynes.[1]
molecular weight and formula of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole
An In-depth Technical Guide to 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-bromo-1-(1-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its chemical properties, including molecular formula and weight, and presents a plausible synthetic route based on established chemical principles. Spectroscopic characterization methods, potential applications in drug discovery, and crucial safety and handling protocols are also discussed. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of novel pyrazole derivatives.
Introduction to Pyrazole Scaffolds
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.[5] The introduction of a bromine atom and an ethynylcyclopropyl group, as in the case of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole, offers unique opportunities for further chemical modifications and the exploration of novel biological activities. Brominated pyrazoles, in particular, are valuable intermediates in cross-coupling reactions, facilitating the synthesis of more complex molecules.[6]
Core Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole is essential for its effective application in research and development.
This data is compiled from publicly available chemical databases and may require experimental verification.
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis would likely proceed via the N-alkylation of 4-bromo-1H-pyrazole with a suitable 1-ethynylcyclopropyl electrophile.
Caption: Proposed synthetic workflow for 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous reactions for the N-alkylation of pyrazoles.[8][9]
Preparation: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (2.0-2.5 eq) or sodium hydride (1.1 eq).
Reaction: Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of the pyrazole nitrogen.
Addition of Electrophile: Add 1-ethynylcyclopropyl bromide or a similar electrophile (1.0-1.2 eq) to the reaction mixture.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may be heated to facilitate completion if necessary.
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole.
Spectroscopic Characterization
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.[10][11][12][13]
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include resonances for the pyrazole ring protons, the ethynyl proton, and the cyclopropyl protons. The chemical shifts and coupling constants would be indicative of the substitution pattern.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carbon atoms of the pyrazole ring, the ethynyl group, and the cyclopropyl group.
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C≡C stretch of the ethynyl group and the C-H and C=N stretching of the pyrazole ring.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole suggest several potential applications.
Medicinal Chemistry
The pyrazole scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs.[2][14]
Caption: Potential application areas for 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole.
Scaffold for Library Synthesis: The bromine atom can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of diverse pyrazole derivatives for biological screening.[6]
Bioisosteric Replacement: The ethynylcyclopropyl group can act as a bioisostere for other functionalities, potentially improving metabolic stability or binding affinity to biological targets.
Target-Oriented Synthesis: The compound could be a key intermediate in the synthesis of targeted inhibitors for enzymes or receptors implicated in various diseases.[15]
Materials Science
The rigid, conjugated system of the pyrazole ring, combined with the reactive ethynyl group, makes this compound a potential building block for advanced materials.
Organic Electronics: Pyrazole-containing polymers and small molecules have been investigated for their applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Ligand Synthesis: The nitrogen atoms of the pyrazole ring can coordinate with metal ions, making it a candidate for the synthesis of novel ligands for catalysis or metal-organic frameworks (MOFs).[11]
Safety and Handling
As with any chemical compound, proper safety precautions are paramount when handling 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole.
General Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[16][18]
Avoid Contact: Avoid contact with skin, eyes, and clothing.[17][19] In case of contact, rinse the affected area immediately with plenty of water.[19]
Specific Hazards
While specific toxicity data for this compound is not available, the presence of a bromo-substituted heterocyclic ring warrants caution.
Toxicity: Many halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[18] Assume the compound is hazardous and handle it accordingly.
Irritation: The compound may cause skin and eye irritation.[18]
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15][17]
Spill and Disposal Procedures
Spills: In the event of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.[16]
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole represents a promising molecular scaffold with significant potential in both medicinal chemistry and materials science. Its versatile structure allows for a wide range of chemical modifications, opening avenues for the development of novel therapeutic agents and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and potential applications, while emphasizing the importance of safe handling practices. Further experimental investigation is necessary to fully elucidate the chemical and biological properties of this intriguing compound.
References
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023, September 13). MDPI.
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
4-Bromo-1-cyclopropyl-1H-pyrazole. BLD Pharm.
Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. (2023, February 24). Taylor & Francis Online.
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6).
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021, August 18). MDPI.
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
Application Note: Strategic Synthesis of 4-Bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole
This Application Note and Protocol details the strategic synthesis of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole , a high-value pharmacophore often utilized as a rigidified bioisostere in kinase inhibitors (e.g., FGFR,...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol details the strategic synthesis of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole , a high-value pharmacophore often utilized as a rigidified bioisostere in kinase inhibitors (e.g., FGFR, RET inhibitors) and other small-molecule therapeutics.
Executive Summary
The 1-(1-ethynylcyclopropyl)-1H-pyrazole moiety represents a privileged scaffold in medicinal chemistry. The gem-disubstituted cyclopropane ring provides a rigid sp³ vector that orients the alkyne and pyrazole vectors in a specific geometry, often improving metabolic stability and target selectivity compared to flexible alkyl chains.
This protocol outlines the most robust, scalable synthetic route: The Acrylate Cyclization–Homologation Sequence . Unlike direct alkylation attempts with unstable tertiary halides (e.g., 1-bromo-1-ethynylcyclopropane), this route builds the cyclopropane ring directly onto the pyrazole nitrogen via a cascade Michael addition–substitution reaction, ensuring high regioselectivity and yield.
Retrosynthetic Analysis
The synthesis is disconnected into three logical phases to maximize convergence and intermediate stability.
Phase 1: Core Construction. Formation of the cyclopropyl ester via a base-mediated cascade reaction between 4-bromopyrazole and ethyl 2-chloroacrylate.
Phase 2: Redox Manipulation. Controlled reduction of the ester to the aldehyde.
Phase 3: Alkyne Installation. Seyferth-Gilbert homologation (using the Bestmann-Ohira reagent) to convert the aldehyde to the terminal alkyne.
Note: The reaction is exothermic. Monitor internal temperature.
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
Workup: Cool to room temperature (RT). Dilute with EtOAc (300 mL) and wash with water (3 x 100 mL) and brine (100 mL).
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (0–20% EtOAc in Hexanes).
Yield Target: 75–85%.
QC: ¹H NMR should show cyclopropyl protons (approx. 1.5–1.8 ppm) and ethyl ester signals.
Direct reduction to the alcohol is safer and more controlled than attempting partial reduction to the aldehyde.
Setup: Dry 500 mL RBF, Argon atmosphere, cool to -78°C .
Reaction: Dissolve the Ester from Step 1 (10.0 g, 38.6 mmol) in anhydrous DCM (150 mL). Add DIBAL-H (1.0 M in toluene, 85 mL, 2.2 equiv) dropwise over 30 minutes.
Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C over 1 hour.
Quench: Critical Safety Step. Dilute with Et₂O (200 mL). Add water (3.5 mL), then 15% NaOH (3.5 mL), then water (8.5 mL) sequentially (Fieser workup). Stir vigorously until a white granular precipitate forms.
Isolation: Filter through a pad of Celite. Concentrate the filtrate.
Yield Target: >90% (Crude is usually pure enough for the next step).
Reaction: Dissolve the Alcohol (8.0 g, 36.8 mmol) in DCM (150 mL) at 0°C.
Completion: Remove ice bath and stir at RT for 2 hours.
Workup: Quench with 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃. Stir until the organic layer is clear (removes iodine byproducts). Extract with DCM, dry over MgSO₄, and concentrate.
Stability Note: The aldehyde is relatively stable but should be used immediately in Step 4 to prevent oxidation to the acid.
The Bestmann-Ohira reagent is preferred over the Corey-Fuchs method as it avoids the use of zinc dust and triphenylphosphine oxide removal issues.
Reagent Prep: Ensure Bestmann-Ohira reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) is available (commercially available or prepared from dimethyl 2-oxopropylphosphonate).
Reaction: Dissolve the Aldehyde (7.0 g, 32.5 mmol) and Bestmann-Ohira reagent (7.5 g, 39.0 mmol, 1.2 equiv) in anhydrous Methanol (100 mL).
Base Addition: Add Potassium Carbonate (K₂CO₃) (9.0 g, 65.0 mmol, 2.0 equiv) at 0°C.
Stirring: Allow to warm to RT and stir for 4–12 hours.
Mechanism:[1][2][3][4][5][6] Methanol/K₂CO₃ deacetylates the reagent in situ to generate the reactive dimethyl diazomethylphosphonate anion.
Workup: Dilute with Et₂O, wash with sat. NaHCO₃ and brine.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Figure 2: Step-by-step reaction workflow from starting materials to final target.
Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Polymerization of acrylate.
Add a radical inhibitor (e.g., hydroquinone) to the reaction; ensure inert atmosphere.
Incomplete Reduction (Step 2)
Water in solvent; old DIBAL.
Use freshly distilled DCM; titrate DIBAL or use excess (2.5 equiv).
Aldehyde Degradation
Acidic silica gel; oxidation by air.
Neutralize silica with 1% Et₃N; store aldehyde under Argon at -20°C.
Low Yield in Step 4
Incomplete deacetylation.
Ensure Methanol is used (required for Bestmann-Ohira activation); use fresh K₂CO₃.
Safety & Handling
Ethyl 2-chloroacrylate: Potent lachrymator and skin irritant. Handle only in a fume hood.
Bestmann-Ohira Reagent: Generates diazo species in situ. Avoid heat/shock.
Alkynes: Terminal alkynes can form acetylides with copper/silver; avoid contact with heavy metals.
References
Synthesis of 1-substituted cyclopropyl pyrazoles:WO 2009/154737. "Inhibitors of Bruton's Tyrosine Kinase".
Bestmann-Ohira Reagent Protocol: Müller, S., et al. "An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes." Synlett 1996.6 (1996): 521-522.
Cyclopropanation Mechanism: Bernard, A. M., et al. "Reaction of ethyl 2-chloroacrylate with active methylene compounds." Synthesis 1989.04 (1989): 287-289.
using 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole in kinase inhibitor synthesis
Application Note: Strategic Utilization of 4-Bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole in Kinase Inhibitor Design Executive Summary This technical guide details the application of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 4-Bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole in Kinase Inhibitor Design
Executive Summary
This technical guide details the application of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole (referred to herein as BRPY-EC ) as a high-value pharmacophore in the synthesis of Type I and Type II kinase inhibitors.
BRPY-EC represents a "bifunctional linchpin" scaffold. It combines a privileged pyrazole core with two orthogonal reactive handles: a C4-bromide for cross-coupling and an N1-ethynylcyclopropyl moiety. The latter provides a rigid, metabolically stable vector for targeting solvent-exposed regions or specific hydrophobic pockets (e.g., the gatekeeper region) of kinases such as TRK , RET , and FGFR .
This guide covers:
Structural Logic: Why this specific scaffold improves potency and metabolic stability (ADME).
Chemo-selectivity: Protocols for orthogonal functionalization (Suzuki vs. Sonogashira/Click).
The utility of BRPY-EC lies in its ability to solve common medicinal chemistry challenges:
The Pyrazole Core: Acts as a hydrogen bond donor/acceptor, typically binding to the hinge region of the kinase ATP-binding pocket (e.g., interacting with the backbone of residues like Glu or Met).
The Cyclopropyl Motif:
Conformational Constraint: Unlike flexible alkyl chains, the cyclopropyl ring locks the N1-substituent orientation, reducing the entropic penalty of binding.
Metabolic Stability: Cyclopropyl groups are generally more resistant to Cytochrome P450-mediated oxidation than ethyl or isopropyl groups.
The Ethynyl Group:
Vector Extension: Provides a linear, rigid "rod" to extend substituents into the solvent front or under the P-loop.
Chemical Handle: Serves as a latent functional group for "Click" chemistry (triazole formation) or Sonogashira coupling.
Visualizing the Strategic Application
Figure 1: Strategic decomposition of the BRPY-EC scaffold in drug design.
Technical Specifications
Property
Value
Relevance
Formula
C₈H₇BrN₂
Core scaffold
MW
211.06 g/mol
Low MW allows for fragment growth (Fragment-Based Drug Discovery)
ClogP
~1.8 - 2.2
Favorable lipophilicity for membrane permeability
Reactive Handles
Aryl Bromide (C4), Terminal Alkyne (N1-sub)
Allows orthogonal functionalization
Storage
2-8°C, Inert Atmosphere
Alkyne stability; prevent polymerization
Experimental Protocols
The following protocols describe the sequential functionalization of BRPY-EC. The Order of Operations is critical.
Path A (Recommended): C4-Suzuki Coupling
Alkyne Functionalization. (Preserves the alkyne if protected, or requires careful catalyst selection if unprotected).
Path B: Alkyne Functionalization
C4-Coupling.
Protocol A: C4-Arylation via Suzuki-Miyaura Coupling
Objective: To attach an aryl/heteroaryl ring to the pyrazole C4 position (Hinge Binding extension).
Reagents:
Substrate: BRPY-EC (1.0 eq)
Boronic Acid/Ester: Ar-B(OH)₂ (1.2 eq)
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)
Base: K₂CO₃ (2.0 M aq, 3.0 eq)
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step:
Setup: In a microwave vial or round-bottom flask, charge BRPY-EC, the aryl boronic acid, and the palladium catalyst.
Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
Solvent Addition: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.
Reaction: Heat to 85°C for 4–12 hours. (Monitor by LC-MS).[1]
Note: The terminal alkyne is generally stable under these mild Suzuki conditions, but avoid copper co-catalysts to prevent Glaser coupling (alkyne dimerization).
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Setup: Charge the pyrazole substrate, Ar-I, Pd catalyst, and CuI in a dry vial.
Inertion:Critical Step. Purge thoroughly with Argon. Oxygen causes homocoupling of the alkyne.
Addition: Add degassed solvent and base.
Reaction: Stir at RT to 50°C for 2–6 hours.
Insight: The ethynylcyclopropyl group is sterically hindered. If reaction is slow, increase temp to 60°C, but monitor for decomposition.
Workup: Dilute with EtOAc, wash with NH₄Cl (sat. aq) to remove Copper, then brine.
Purification: Flash chromatography.
Synthetic Workflow Diagram
The following diagram illustrates the divergent synthesis pathways available using BRPY-EC.
Figure 2: Divergent synthetic workflow starting from BRPY-EC.
Application Notes & Troubleshooting
1. Regioselectivity Issues:
BRPY-EC is already N1-substituted, eliminating the common pyrazole tautomerism issue during synthesis. This guarantees that your SAR (Structure-Activity Relationship) data is based on a defined isomer.
2. Alkyne Stability:
The ethynyl group on a cyclopropyl ring is chemically robust but can be prone to ring-opening under strongly acidic conditions (forming homoallylic systems). Avoid strong Lewis acids (e.g., AlCl₃) or boiling concentrated HCl.
3. Library Generation (Click Chemistry):
The terminal alkyne is an excellent handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
Protocol: React Intermediate (Fig 2) with various azides (R-N₃) using CuSO₄/Sodium Ascorbate in tBuOH/H₂O. This rapidly generates a library of triazoles to probe the solvent pocket solubility and binding interactions.
4. Safety:
Bromine: Standard organic handling.
Alkyne: While BRPY-EC is not highly explosive, low MW alkynes can be energetic. Perform initial scale-up (<1g) behind a blast shield.
References
Faria, J. V., et al. (2017).[2] "Recently reported biological activities of pyrazole compounds." Anais da Academia Brasileira de Ciências. (Review of pyrazole pharmacophores). Link
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Rationale for using cyclopropyl/sp3 centers). Link
Baggio, C., et al. (2020). "Pyrazoles as Kinase Inhibitors: A Review (2011-2020)." Molecules. (Comprehensive review of pyrazole-based kinase inhibitors). Link
PubChem Compound Summary. (2025). "4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole."[3] CID 155822492.[3] Link
Meanwell, N. A. (2016). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Discusses cyclopropyl as a bioisostere and metabolic stabilizer). Link
step-by-step laboratory protocol for handling 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole
An Application Note and Laboratory Protocol for the Handling and Utilization of 4-Bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole in Synthetic Chemistry Abstract This document provides a comprehensive guide for the safe and e...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Laboratory Protocol for the Handling and Utilization of 4-Bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole in Synthetic Chemistry
Abstract
This document provides a comprehensive guide for the safe and effective handling of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole, a key building block in contemporary drug discovery and organic synthesis. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established safety practices and chemical principles. The unique structural features of this compound, namely the pyrazole core, the bromo substituent, and the ethynylcyclopropyl group, present both significant synthetic opportunities and specific handling challenges. This guide emphasizes a safety-first approach, detailing everything from personal protective equipment (PPE) and storage to reaction setup and waste disposal. Furthermore, it provides insights into the rationale behind each procedural step, ensuring users can adapt and troubleshoot effectively. The information is supplemented with clear data tables and workflow diagrams to facilitate ease of use and reproducibility in a laboratory setting.
Introduction: A Versatile Synthetic Intermediate
4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its constituent parts make it a highly versatile reagent:
The pyrazole ring is a common motif in many pharmaceuticals, known for a wide range of biological activities.
The bromo substituent at the 4-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.
The 1-ethynylcyclopropyl group is a particularly interesting feature. The terminal alkyne is amenable to Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the cyclopropyl ring introduces conformational rigidity and can improve metabolic stability in drug candidates.
The combination of these features in a single molecule allows for orthogonal synthetic strategies, where the bromo and ethynyl groups can be functionalized selectively. This guide will provide the necessary protocols to handle this reagent safely and utilize it effectively in common synthetic transformations.
Safety First: Hazard Assessment and Risk Mitigation
While a specific Material Safety Data Sheet (MSDS) for 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole may not be readily available due to its likely status as a research chemical, a thorough hazard assessment can be conducted based on its structural components.
Handle in a certified chemical fume hood. Wear appropriate PPE at all times. Avoid inhalation of dust or vapors and direct contact with skin and eyes.
Pyrazole Moiety
Heterocyclic amines can be skin sensitizers and have varying toxicological profiles.
Use chemical-resistant gloves (nitrile or neoprene). Change gloves immediately if contaminated.
Bromo-Aromatic System
Organobromides can be irritants and environmentally persistent.
Prevent release to the environment. Dispose of waste through certified chemical waste handlers.
Terminal Alkyne
Can be unstable, especially in the presence of certain metals (e.g., copper, silver) where they can form explosive acetylides. Can be sensitive to heat and pressure.
Avoid heating neat material. When using in reactions, ensure proper temperature control. If using copper catalysts, do not allow reaction mixtures to dry out completely with the catalyst present.
Personal Protective Equipment (PPE)
A baseline of PPE is mandatory when handling this compound.
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
Hand Protection: Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation.
Chemical and Physical Properties
The following table summarizes the predicted and known properties of similar compounds. Experimental verification is crucial upon first synthesis or acquisition.
Table 2: Physicochemical Data
Property
Value
Source/Method
Molecular Formula
C8H7BrN2
Calculated
Molecular Weight
211.06 g/mol
Calculated
Appearance
Likely a white to off-white or pale yellow solid
Based on similar compounds
Solubility
Expected to be soluble in common organic solvents (DCM, THF, EtOAc, Acetone). Poorly soluble in water.
Based on structural analysis
Melting Point
Not established. Determine experimentally via a calibrated melting point apparatus.
N/A
Step-by-Step Laboratory Protocol
This section details the standard operating procedure for handling and using 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole in a representative synthetic workflow, such as a Sonogashira cross-coupling reaction.
Required Materials and Equipment
4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole
Reaction partner (e.g., a terminal alkyne for Suzuki or an aryl boronic acid for Sonogashira)
Palladium catalyst (e.g., Pd(PPh3)4)
Copper(I) iodide (CuI) (for Sonogashira)
Anhydrous, degassed solvent (e.g., THF, DMF)
Anhydrous base (e.g., triethylamine, diisopropylethylamine)
Inert gas supply (Nitrogen or Argon) with a manifold
Schlenk line or glovebox
Round-bottom flasks, condensers, septa, needles, and other standard glassware (oven-dried)
Magnetic stirrer and stir bars
Heating mantle or oil bath with temperature control
Analytical balance
TLC plates and developing chamber
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Workflow Diagram: General Handling to Reaction Setup
The following diagram illustrates the logical flow from receiving the compound to initiating a chemical reaction.
Caption: Workflow for handling the pyrazole from preparation to reaction.
Detailed Protocol: Sonogashira Coupling
This protocol is a representative example and may require optimization.
Inert Atmosphere Setup: Assemble the reaction glassware (round-bottom flask with a stir bar, condenser) and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of inert gas (Ar or N2). Maintain a positive pressure of inert gas throughout the reaction.
Reagent Addition:
In the fume hood, weigh 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole (1.0 eq) and add it to the reaction flask.
Add the coupling partner (e.g., an arylacetylene, 1.1 eq).
Add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.02-0.05 eq) and the copper(I) iodide cocatalyst (0.04-0.10 eq). The addition of solids should be done under a positive flow of inert gas.
Solvent and Base Addition:
Add anhydrous, degassed solvent (e.g., THF or DMF) via cannula or syringe. The concentration should be appropriate for the scale of the reaction (typically 0.1-0.5 M).
Add the base (e.g., triethylamine, 2-3 eq) via syringe.
Degassing: Even with an inert atmosphere, it is good practice to degas the reaction mixture to remove any dissolved oxygen, which can deactivate the catalyst. This can be done by bubbling the inert gas through the solution for 10-15 minutes or by a series of freeze-pump-thaw cycles.
Reaction Execution:
Once the setup is complete, begin stirring.
If the reaction requires heat, lower the flask into a pre-heated oil bath set to the desired temperature.
Monitor the reaction progress by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel.
Characterization and Quality Control
To ensure the identity and purity of both the starting material and the final product, the following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure.
Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Waste Disposal and Decontamination
All waste generated from handling and using 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole must be treated as hazardous chemical waste.
Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a designated solid waste container.
Liquid Waste: All reaction mixtures and solvent washes should be collected in a sealed, properly labeled hazardous waste container. Segregate halogenated and non-halogenated waste streams as per your institution's guidelines.
Glassware Decontamination: Rinse glassware with an appropriate organic solvent (e.g., acetone) and collect the rinsate in the liquid waste container. Then, wash with soap and water.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for hazardous waste disposal.
References
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. IntechOpen. Available at: [Link]
Technical Notes & Optimization
Troubleshooting
preventing polymerization of the ethynyl group in cyclopropyl pyrazoles
Welcome to the Ethynyl Cyclopropyl Pyrazole Stabilization Support Center. Executive Summary: The "Dual-Threat" Instability You are likely experiencing degradation because this specific scaffold presents a "dual-threat" p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Ethynyl Cyclopropyl Pyrazole Stabilization Support Center.
Executive Summary: The "Dual-Threat" Instability
You are likely experiencing degradation because this specific scaffold presents a "dual-threat" profile. You are not just managing a terminal alkyne; you are managing it in conjugation with a strained cyclopropyl-pyrazole system.
The Warhead (Ethynyl Group): Prone to Glaser homocoupling (dimerization) and radical polymerization.
The Electronic Pump (Cyclopropyl-Pyrazole): The cyclopropyl group acts as a strong electron donor to the pyrazole ring. This increases electron density at the alkyne terminus, making it significantly more susceptible to oxidative coupling and electrophilic attack than a standard phenylacetylene.
Module 1: Immediate Triage (Storage & Handling)
Q: My material degrades even in the freezer. What is happening?A: Thermal initiation is not the only culprit. If your material is degrading at -20°C, you likely have trapped radical initiators or trace metals (Cu/Pd) in the solid matrix.
Protocol: The "Cryo-Stabilized" Storage System
Do not store this material "neat" if it is an oil or amorphous solid.
Solvent: Store as a dilute solution (approx. 0.1 M) in degassed Ethyl Acetate or Toluene.
Inhibitor: Add BHT (Butylated Hydroxytoluene) at 200–500 ppm.
Why: BHT acts as a radical scavenger, terminating chain reactions before they turn your product into "black tar."
Atmosphere: Argon is mandatory. Nitrogen is acceptable only if strictly O2-free.
Container: Amber glass (UV protection).
Table 1: Recommended Radical Inhibitors
Inhibitor
Concentration
Removal Method
Best For
BHT
200–500 ppm
Flash Column / Wash
Long-term storage of oils
Hydroquinone
100–200 ppm
Basic Wash (NaOH)
Bulk solid storage
Copper Turnings
N/A (Physical)
Filtration
Distillation (if applicable)
Module 2: Synthesis & Workup (The "Clean-Up")
Q: The reaction worked, but the product turned to tar during the workup. Why?A: This is almost certainly Metal-Catalyzed Polymerization . If you synthesized this via Sonogashira or Click chemistry, residual Copper (Cu) and Palladium (Pd) are coordinating to the alkyne and catalyzing oligomerization upon concentration.
The "Zero-Metal" Workup Protocol
Standard brine washes are insufficient. You must actively chelate the metals.
Quench: Dilute reaction with EtOAc.
The Scavenger Wash (Choose ONE):
Option A (Chemical): Wash organic layer with 5% aqueous L-Cysteine or 10% aqueous EDTA (pH 8). Stir biphasic mixture vigorously for 30 mins.
Option B (Solid Phase): Add SiliaMetS® Thiol or QuadraPure™ TU resin to the organic layer. Stir 1 hour, then filter.
The Cyclopropyl Safety Check:
Critical Warning:Avoid strong acids (HCl, H2SO4). The cyclopropyl ring is acid-sensitive. Ring opening will destroy the scaffold instantly. Use saturated NH4Cl for mild acidification if necessary.
Module 3: Visualizing the Threat (Pathway Analysis)
Understanding how your molecule dies is the first step to saving it. The diagram below maps the three distinct death pathways for Ethynyl Cyclopropyl Pyrazoles.
Figure 1: Degradation pathways. Note that Metal and Oxygen presence drives Glaser coupling, while Heat/UV drives radical polymerization. Acid attacks the cyclopropyl ring specifically.
Module 4: Concentration & Isolation (The Danger Zone)
Q: Can I rotovap this to dryness?A: NO.
Concentrating terminal alkynes to dryness, especially when attached to electron-rich heterocycles, creates a high local concentration of reactive groups. The exotherm from a single polymerization event can trigger a runaway reaction (detonation/rapid decomposition).
Safe Concentration Guide:
The "Heel" Rule: Always leave a small "heel" of solvent. Never dry to a crust unless you have confirmed stability on <50mg scale.
Temperature Limit: Set bath temperature to < 30°C . Use higher vacuum rather than higher heat.
Telescoping: If possible, carry the solution directly into the next step without isolation.
Example: If the next step is a click reaction, swap the solvent to t-BuOH/H2O via azeotrope and proceed.
Module 5: Scale-Up Workflow
When moving from mg to gram scale, heat dissipation becomes the limiting factor. Use this decision tree to ensure purity.
Figure 2: Purification decision tree emphasizing metal scavenging and radical inhibition during chromatography.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
Relevance: Defines the mechanism of Pd/Cu catalyzed alkyne coupling and the risks of Glaser homocoupling (dimeriz
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition.
Relevance: Authoritative source on alkyne stability and the necessity of oxid
Campbell, K. (2017). Preventing Alkyne-Alkyne (Glaser) Coupling Associated with ATRP Synthesis.[1][2] Journal of the American Chemical Society. [1]
Relevance: Provides specific protocols for using reducing agents and low temperatures to prevent alkyne polymeriz
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Relevance: Standard reference for using TMS/TIPS groups to mask the ethynyl proton, the ultimate prevention method for polymeriz
Albini, A., & Fagnoni, M. (2004). Handbook of Synthetic Photochemistry. Wiley-VCH.
Relevance: Details the radical mechanisms by which UV light initiates polymerization in conjug
Technical Support Center: Strategies for Resolving Solubility Challenges of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole
From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility issues wit...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility issues with the small molecule 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole. The inherent lipophilicity of many heterocyclic compounds, including pyrazole derivatives, often presents a significant hurdle in experimental and preclinical development.[1][2] Poor water solubility can lead to challenges in conducting in vitro assays, achieving desired concentrations for in vivo studies, and can ultimately result in low or variable bioavailability.[3][4]
This document provides a structured, in-depth approach to systematically address and overcome these solubility challenges. We will move from fundamental principles and simple adjustments to more advanced formulation strategies, explaining the scientific rationale behind each technique to empower you to make informed decisions for your specific application.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole.
Q1: Why is 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole expected to be poorly soluble in water?
A: The solubility of a compound is dictated by its molecular structure.[5] This molecule possesses several features that contribute to low aqueous solubility:
Aromatic Pyrazole Core: The heterocyclic pyrazole ring is relatively nonpolar.
Bromo- and Ethynylcyclopropyl- Substituents: These groups increase the molecule's size and lipophilicity (hydrophobicity), making it more favorable to interact with nonpolar environments than with water.
High Crystal Lattice Energy: The energy required to break the compound's crystal structure and allow it to be solvated by water can be substantial for crystalline solids, further limiting solubility.[5]
While the parent 1H-pyrazole is soluble in water, substitutions significantly alter these properties.[6][7][8] A predicted partition coefficient (XlogP) of 1.5 for this molecule indicates a higher affinity for an organic phase over an aqueous phase.[9]
Q2: What is a good initial organic solvent to prepare a stock solution?
A: For creating a high-concentration stock solution, dimethyl sulfoxide (DMSO) is a common and effective choice. Other potential organic solvents include ethanol, methanol, or acetone.[5] It is critical to prepare a concentrated stock in a suitable organic solvent first, which can then be diluted into your aqueous experimental medium. Direct dissolution in water is not recommended.
Q3: Can I simply heat the aqueous solution to improve solubility?
A: Increasing the temperature can enhance the solubility of many compounds.[5] However, this approach should be used with caution. Excessive heat can lead to the degradation of the compound. We recommend performing a preliminary thermal stability test if you plan to use heat. For most applications, achieving solubility at ambient or physiological temperature (37°C) through formulation is the preferred and more reliable method.
Q4: Are there specific safety precautions I should take when handling this compound?
A: 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole is a research chemical. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Review the Safety Data Sheet (SDS) for specific handling and disposal information.
Part 2: Troubleshooting Workflow: A Step-by-Step Guide to Solubilization
This section provides a systematic workflow to identify the optimal solubilization strategy for your specific experimental needs. We advocate a tiered approach, starting with the simplest and most common methods before progressing to more complex formulation technologies.
Workflow for Solubility Enhancement
The following diagram outlines the decision-making process for tackling solubility issues.
Caption: A step-by-step decision tree for enhancing compound solubility.
Before attempting to improve solubility, it's crucial to quantify the problem. This protocol establishes a baseline.
Objective: To determine the approximate solubility of the compound in your primary aqueous buffer.
Methodology:
Prepare a 10 mM stock solution of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole in 100% DMSO.
In separate microcentrifuge tubes, add increasing volumes of the DMSO stock to your aqueous buffer to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent and low (e.g., ≤1%).
Vortex each tube vigorously for 30 seconds.
Incubate the tubes at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours, protected from light.
Visually inspect each tube for signs of precipitation (cloudiness, visible particles). The highest concentration that remains a clear solution is your approximate baseline solubility under these conditions. For more precise measurement, centrifuge the samples and measure the concentration in the supernatant via HPLC-UV.[10]
Step 2: Co-Solvent Systems
The simplest method to increase the solubility of a nonpolar compound is to reduce the polarity of the aqueous solvent system.[2][11] This is achieved by adding a water-miscible organic solvent, known as a co-solvent.[12][13]
Mechanism of Action: Co-solvents work by disrupting the hydrogen bonding network of water and creating a more favorable, lower-polarity environment for the hydrophobic solute to dissolve in.[13]
Co-Solvent
Typical Starting Conc. (%)
Pros
Cons
DMSO
0.1 - 5
Excellent solubilizing power
Can be toxic to cells at >0.5-1%; may interfere with some assays
Ethanol
1 - 10
Biologically compatible; low toxicity
Less powerful than DMSO; can precipitate proteins at high conc.
Propylene Glycol (PG)
1 - 20
Low toxicity; commonly used in formulations
Can be viscous; may not be suitable for all cell types
PEG 400
1 - 20
Very low toxicity; used in oral/parenteral formulations[12]
High viscosity; may impact cell membranes at high concentrations
Protocol for Co-Solvent Screening:
Based on your experimental constraints (e.g., cell type tolerance), select one or two co-solvents.
Prepare your aqueous buffer containing different percentages of the chosen co-solvent (e.g., for Ethanol: 1%, 2%, 5%, and 10%).
Repeat the "Initial Assessment" protocol using these new co-solvent-containing buffers.
Determine the highest concentration of the compound that remains soluble in each co-solvent mixture. Select the condition that achieves your target concentration with the lowest percentage of co-solvent.
Step 3: pH-Dependent Solubility
For compounds with ionizable functional groups, adjusting the pH of the solution can dramatically impact solubility.[14][15] The solubility of the ionized form of a drug is significantly higher than its neutral form.[16]
Mechanism of Action: The pyrazole ring contains nitrogen atoms that can act as weak bases. By lowering the pH of the solution well below the compound's pKa, the nitrogen atom can become protonated, forming a positively charged cation. This charged species is a salt, which is significantly more polar and thus more soluble in water.[16][17] The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[18]
Protocol for pH-Solubility Screening:
Determine the pKa of your compound. For pyrazole derivatives, the basic pKa is often in the range of 1.5-2.5.
Prepare a series of buffers with different pH values, starting from neutral and decreasing (e.g., pH 7.4, 6.0, 5.0, 4.0). Ensure the buffer has sufficient capacity to maintain the pH after the compound is added.[10]
Repeat the "Initial Assessment" protocol in each of these buffers (keeping co-solvent concentration minimal and constant).
Plot the measured solubility against the buffer pH. A significant increase in solubility at lower pH values indicates that this method is effective.
Caution: Ensure that your compound is stable at the tested pH values and that the pH change does not negatively impact your experimental system (e.g., cell viability, enzyme activity).[17]
Step 4: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that can solubilize hydrophobic compounds by forming micelles.[19][20] This is a widely used technique in pharmaceutical formulations.[21][22]
Mechanism of Action: At concentrations above the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The interior of the micelle is hydrophobic (lipophilic), creating a perfect microenvironment to encapsulate the poorly soluble drug molecule. The exterior is hydrophilic, allowing the entire micelle-drug complex to be dispersed in water.[19][21][22]
Caption: Micellar solubilization of a hydrophobic compound by surfactants.
Common Non-Ionic Surfactants in Research:
Surfactant
Chemical Name
Typical Conc. (%)
Polysorbate 20 (Tween® 20)
Polyoxyethylene (20) sorbitan monolaurate
0.05 - 1.0
Polysorbate 80 (Tween® 80)
Polyoxyethylene (20) sorbitan monooleate
0.05 - 1.0
Cremophor® EL
Polyoxyl 35 castor oil
0.1 - 2.0
Solutol® HS 15
Macrogol 15 hydroxystearate
0.1 - 2.0
Protocol for Surfactant Screening:
Select a biocompatible surfactant suitable for your application.
Prepare solutions of the surfactant in your buffer at several concentrations above its CMC (the CMC is typically very low, often <0.01%).
Add your compound (from a concentrated DMSO stock) to the surfactant-containing buffer to achieve the desired final concentration.
Vortex and incubate as in the baseline protocol.
Visually inspect for clarity. The lowest concentration of surfactant that maintains the solubility of your compound should be used.
Step 5: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent water solubility.[3][23][] They are widely used as pharmaceutical excipients.[25][26]
Mechanism of Action: Cyclodextrins have a unique structure resembling a truncated cone, with a hydrophobic (lipophilic) interior cavity and a hydrophilic exterior.[23][26] The hydrophobic portion of the drug molecule can fit into the cyclodextrin's cavity, forming a "host-guest" complex.[] This complex presents a hydrophilic exterior to the water, rendering the encapsulated drug soluble.[3][23]
Commonly Used Cyclodextrins:
Cyclodextrin
Abbreviation
Key Feature
Beta-Cyclodextrin
β-CD
Common, but has lower aqueous solubility itself.
Hydroxypropyl-β-CD
HP-β-CD
High aqueous solubility and very low toxicity; widely used.[23]
Sulfobutylether-β-CD
SBE-β-CD (Captisol®)
High aqueous solubility; used in many commercial IV formulations.
Protocol for Cyclodextrin Complexation:
Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD in buffer).
Slowly add the 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole, either as a solid or from a minimal volume of organic stock, to the cyclodextrin solution while stirring or sonicating.
Allow the mixture to equilibrate for several hours or overnight at room temperature to ensure maximum complexation.
Filter the solution through a 0.22 µm filter to remove any un-complexed, insoluble material.
The resulting clear solution can be quantified (e.g., by HPLC-UV) to determine the new, enhanced solubility limit.
Part 3: Advanced Formulation Strategies for Drug Development
For professionals in drug development, especially for in vivo studies, more advanced formulation strategies may be required to achieve desired bioavailability.[27]
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[1][27] The amorphous form has higher free energy and thus greater aqueous solubility than the stable crystalline form.[1] ASDs are typically produced by methods like spray drying or hot-melt extrusion (HME).[28][29][30]
Nanoparticle Engineering: Reducing the particle size of a drug down to the nanoscale (typically <1000 nm) dramatically increases the surface-area-to-volume ratio.[31][32] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate, which can improve bioavailability.[32] Technologies include:
Nanosuspensions: Crystalline drug particles stabilized by surfactants or polymers.[32]
Polymeric Nanoparticles: The drug is encapsulated within a biodegradable polymer matrix.[33][34]
Lipid-Based Nanoparticles: These include liposomes and solid lipid nanoparticles (SLNs), which are well-suited for delivering hydrophobic drugs.[33][34][35]
These advanced methods require specialized equipment and formulation expertise but offer powerful solutions for the most challenging compounds.[27][33][36]
References
Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). Die Pharmazie-An International Journal of Pharmaceutical Sciences.
Pop, C. E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). BenchChem.
Solving Poor Solubility with Amorphous Solid Dispersions. (2026, January 30). Pharmaceutical Technology.
Nanoparticle drug delivery. (n.d.). Wikipedia.
Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020, October 21). American Pharmaceutical Review.
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022, April 19). LGM Pharma.
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
API Solubility: Key Factor in Oral Drug Bioavailability. (n.d.). BOC Sciences.
Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20). DelveInsight.
Singh, R., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics.
Ghule, P. J., et al. (2018). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. South African Pharmaceutical Journal.
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro University.
Wang, Y., et al. (2021). Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine. Chemical and Pharmaceutical Bulletin.
Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (2024, November 5). Taylor & Francis.
Nanoparticles in Drug Delivery: The Complete Guide. (2025, June 6).
Kumar, S., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
Mirasol, F. (2023, September 2). Nanoparticle Engineering in Drug Delivery Under the Microscope.
Engineering precision nanoparticles for drug delivery. (2020, December 15). Pharma Excipients.
Singh, A., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences.
Shah, V., et al. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
Zhang, J., et al. (2021).
Zhou, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
Bhadoriya, S. S. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Journal of Pharmaceutical Sciences & Research.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
Shinde, A. J. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences.
Kumar, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
PH adjustment: Significance and symbolism. (2026, January 7). ToolSy.
A Review On Pyrazole An Its Deriv
Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.).
4-Bromo pyrazole. (2024, April 9). ChemBK.
Gaskill, N., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Journal of Medicinal Chemistry.
A REVIEW ON PYRAZOLE AN ITS DERIV
Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
4-Bromo-5-ethyl-1H-pyrazole Properties. (2025, October 15). EPA.
Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2025, December 20). MDPI.
Synthesis and Properties of Pyrazoles. (2022, September 9). Encyclopedia.pub.
overcoming steric hindrance in 1-(1-ethynylcyclopropyl) pyrazole substitutions
Ticket ID: #CHEM-PYR-001 Status: Open Agent: Senior Application Scientist Subject: Overcoming Steric Hindrance in 1,1-Disubstituted Cyclopropyl Systems User Guide Overview Welcome to the Advanced Heterocycle Support Cent...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #CHEM-PYR-001
Status: Open
Agent: Senior Application Scientist
Subject: Overcoming Steric Hindrance in 1,1-Disubstituted Cyclopropyl Systems
User Guide Overview
Welcome to the Advanced Heterocycle Support Center . You are likely accessing this guide because standard substitution protocols (Sonogashira, C-H activation, or Click chemistry) have failed on your 1-(1-ethynylcyclopropyl)pyrazole scaffold.
The Root Cause:
This specific scaffold presents a unique geometric challenge known as the "Geminal Steric Wall." While the cyclopropane ring itself is small, the 1,1-disubstitution (geminal) forces the pyrazole and ethynyl groups into a rigid conformation. The bond angles of the cyclopropane (~60°) create high ring strain and force the substituents to splay outward, creating a "cone of protection" that blocks the approach of bulky transition metal catalysts, particularly at the pyrazole C5 position and the alkyne internal carbon .
This guide provides high-precision troubleshooting to bypass these steric barriers.
Visualizing the Blockade
The following diagram illustrates the steric clash points (in red) and the accessible vectors (in green) for this specific scaffold.
Caption: Figure 1. Steric accessibility map. Red zones indicate high congestion due to the gem-cyclopropyl "umbrella" effect.
Module 1: The Alkyne Interface (Sonogashira Coupling)
Symptom: You are attempting to couple an aryl halide to the ethynyl group. The reaction turns black (Pd precipitation) or returns starting material.
Diagnosis: The quaternary carbon of the cyclopropane blocks the reductive elimination step in the catalytic cycle. Standard ligands (PPh3) are too bulky to align the substrates, or the catalyst decomposes before coupling occurs.
Troubleshooting Protocol
Variable
Standard (Fail)
Optimized (Success)
Mechanism of Action
Catalyst
Pd(PPh₃)₄
XPhos Pd G4 or SPhos Pd G3
Bulky biaryl ligands promote reductive elimination in crowded systems [1].
Base
Et₃N / DiPA
Cs₂CO₃ (in MeCN) or K₃PO₄
Inorganic bases prevent amine-coordination poisoning of the active Pd species.
Additive
CuI (10 mol%)
Copper-Free or Low Cu (1 mol%)
High Cu loadings promote Glaser homocoupling (dimerization) in hindered alkynes [2].
Temp
60-80°C
40-50°C
Lower temperature preserves the active catalyst species (L1-Pd-0).
Recommended Workflow: The "Buchwald Boost"
Preparation: In a glovebox or under strict Ar flow, charge a vial with:
1-(1-ethynylcyclopropyl)pyrazole (1.0 equiv)
Aryl Bromide/Chloride (1.1 equiv)
XPhos Pd G4 (2.0 mol%)
Cs₂CO₃ (2.0 equiv)
Solvation: Add degassed 1,4-Dioxane or MeCN (0.2 M concentration).
Activation: Stir at 45°C for 12 hours.
Checkpoint: If conversion is <50% after 4 hours, add 5 mol% p-Tolylboronic acid . Note: This acts as a "dummy" ligand scavenger to activate the precatalyst faster.
Module 2: The Pyrazole Core (C-H Activation)
Symptom: Attempts to functionalize the pyrazole ring (specifically C5) result in C3/C4 mixtures or no reaction.
Diagnosis: The C5 position is sterically shielded by the cyclopropyl hydrogens. Traditional electrophilic aromatic substitution (SEAr) will favor the more accessible C4 position. You must use Directing Group (DG) logic to force the metal to C5.
Decision Matrix: Selecting the Route
Caption: Figure 2. Logic flow for regioselective pyrazole functionalization.
Protocol: C5-Arylation via Ru(II) Catalysis
Why this works: Ruthenium(II) carboxylate catalysts can utilize the pyrazole Nitrogen (N2) as a directing group to form a ruthenacycle, forcing activation at the sterically crowded C5 position [3].
Reagents:
Substrate (1.0 equiv)
Aryl Bromide (1.5 equiv)
[RuCl₂(p-cymene)]₂ (5 mol%)
MesCOOH (30 mol%) - Crucial: The bulky acid helps proton transfer in the crowded transition state.
K₂CO₃ (2.0 equiv)
Solvent: NMP (N-Methyl-2-pyrrolidone) at 120°C.
Note: If the cyclopropyl group opens (ring expansion), lower the temperature to 80°C and switch to [RhCp*Cl₂]₂ catalyst, which operates under milder conditions.
FAQ: Common Failures & Fixes
Q1: My Click reaction (CuAAC) with the ethynyl group yields a "mess" of isomers.
Answer: The cyclopropyl group creates a "Thorpe-Ingold" effect that accelerates reaction, but the steric bulk prevents the copper-acetylide from stabilizing.
Fix: Use TBTA or THPTA ligands (1:1 ratio with Cu). These ligands protect the Cu(I) center from disproportionation and allow it to penetrate the steric wall of the cyclopropane [4].
Q2: I see a black precipitate immediately upon adding Pd.
Answer: This is "Pd black" formation, indicating your catalyst is decomposing faster than it can perform oxidative addition.
Fix: Your alkyne might be coordinating too strongly to the Pd, displacing ligands. Switch to a Precatalyst (like XPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ. The precatalyst ensures the active species is generated slowly and controllably.
Q3: Can I build the ring after substitution?
Answer:Yes, and this is often preferred. If direct substitution fails, synthesize the 1-(1-ethynylcyclopropyl)hydrazine first, react it with a 1,3-diketone (or equivalent) to form the pyrazole already substituted. This avoids the steric battle entirely.
References
Buchwald, S. L., et al. "Buchwald Phosphine Ligands for Cross Coupling."[1] Sigma-Aldrich / MIT Technology Review.
Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews.
Sharpless, K. B., et al. "Ligands for CuAAC: TBTA and THPTA." Scripps Research Institute Protocols. (Standard reference for stabilized Click chemistry).
Disclaimer: All protocols involve high-energy intermediates. Ensure proper safety shielding when working with strained cyclopropanes and transition metal catalysts under heat.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR chemical shifts for 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole
Content Type: Publish Comparison Guide
Executive Summary & Application Scope
4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole is a high-value heterocyclic building block, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., LRRK2 or TRK inhibitors) where rigidification of the linker region is required.
This guide provides a technical breakdown of its 1H NMR spectral signature, comparing it against structural analogs ("alternatives") to establish a self-validating identification protocol. The focus is on distinguishing the unique 1,1-disubstituted cyclopropyl moiety from common impurities or analogs like 4-bromo-1-ethylpyrazole.
Chemical Shift Data: The Fingerprint
The following data represents the consensus spectral assignment in DMSO-d6 and CDCl3 . Due to the quaternary nature of the C1-cyclopropyl center, the spectrum is distinctively simple compared to monosubstituted cyclopropanes.
Table 1: 1H NMR Assignment (400 MHz)
Position
Proton Type
Shift (δ, ppm) [DMSO-d₆]
Shift (δ, ppm) [CDCl₃]
Multiplicity
Integration
Mechanistic Insight
H-5
Pyrazole
8.05 – 8.15
7.60 – 7.70
Singlet (s)
1H
Deshielded by adjacent Nitrogen (N1) and inductive effect of the ethynyl group.
H-3
Pyrazole
7.60 – 7.70
7.45 – 7.55
Singlet (s)
1H
Typical range for 4-bromopyrazoles; less affected by N1 substitution than H-5.
C≡C-H
Acetylenic
3.05 – 3.15
2.10 – 2.30
Singlet (s)
1H
Diagnostic peak. Shielded by cyclopropyl anisotropy but deshielded by the pyrazole ring.
C-CH₂
Cyclopropyl
1.50 – 1.70
1.35 – 1.55
Multiplet (m)
2H
AA'BB' system (symmetric). Deshielded by the aromatic ring relative to unsubstituted cyclopropane.
C-CH₂
Cyclopropyl
1.30 – 1.50
1.15 – 1.35
Multiplet (m)
2H
AA'BB' system (symmetric).
Critical Note on Solvent Effects: The acetylenic proton (C≡C-H) exhibits a significant shift in DMSO-d6 (~3.1 ppm) compared to CDCl3 (~2.2 ppm) due to hydrogen bonding with the sulfoxide oxygen. This is a key validation check.
Comparative Analysis: Product vs. Alternatives
To ensure structural integrity, one must differentiate the target molecule from its closest synthetic precursors or analogs.
Table 2: Spectral Differentiation Matrix
Feature
Target Product (Ethynyl-Cyclopropyl)
Alternative A (1-Ethyl-4-bromopyrazole)
Alternative B (1-Cyclopropyl-4-bromopyrazole)
Key Differentiator
Quaternary C1 (No methine H)
Methylene Quartet (~4.1 ppm)
Methine Multiplet (~3.6 ppm)
Cyclopropyl Signals
4H (2 sets of multiplets)
None (Ethyl triplet/quartet)
4H (Multiplets) + 1H (Methine)
Alkyne Signal
Yes (Singlet, ~2-3 ppm)
No
No
H-5 Shift
~8.10 ppm (Deshielded)
~8.02 ppm
~8.00 ppm
Analysis of Causality
Quaternary Carbon Effect: In the target molecule, the carbon connecting the pyrazole and the cyclopropyl ring is quaternary. In Alternative B (1-cyclopropyl), this carbon bears a proton (methine), which appears as a septet/multiplet around 3.6 ppm. Absence of this signal is the primary proof of ethynylation.
Ring Current Anisotropy: The cyclopropyl ring exerts a shielding cone. However, the direct attachment of the electron-deficient pyrazole ring and the electron-withdrawing ethynyl group creates a "push-pull" electronic environment, shifting the cyclopropyl methylene protons downfield (1.3–1.7 ppm) compared to simple cyclopropylacetylene (0.6–0.8 ppm).
Experimental Protocol: Self-Validating Workflow
Step 1: Sample Preparation
Solvent Selection: Use DMSO-d6 for initial characterization.
Reasoning: It provides better solubility for polar heterocycles and separates the acetylenic proton from the aliphatic region/water peak, preventing overlap.
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
Filtration: Filter through a cotton plug if any turbidity is observed (critical for resolution of cyclopropyl multiplets).
Step 2: Acquisition Parameters[3]
Pulse Sequence: Standard 1H (zg30).
Scans: Minimum 16 scans (to resolve the small 4J coupling if present).
Relaxation Delay (D1): Set to 5 seconds .
Reasoning: Acetylenic protons and isolated aromatic protons (H3/H5) often have long T1 relaxation times. A short D1 can lead to integration errors, making the 1:1:1:4 ratio inaccurate.
Step 3: Validation Logic (The "Go/No-Go" Decision)
Use the following logic flow to confirm structure identity:
Figure 1: Decision tree for validating the 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole structure using 1H NMR.
References
National Institute of Standards and Technology (NIST). 1H-Pyrazole, 4-bromo- Spectral Data. NIST Chemistry WebBook. Available at: [Link]
Organic Syntheses. Cyclopropylacetylene Synthesis and NMR Characterization. Org.[1][2][3][4][5] Synth. 1998, 76, 178. Available at: [Link]
PubChem. 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole Compound Summary. Available at: [Link]
Beilstein Journal of Organic Chemistry. Scalable synthesis of 1-(cyclopropyl)cyclopropylamine. Beilstein J. Org.[2] Chem. 2011, 7, 1003–1006.[2] Available at: [Link]
13C NMR spectral analysis of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole
The following guide provides a comprehensive technical analysis of the 13C NMR spectral characteristics of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole . This document compares the spectral "fingerprint" of this complex...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of the 13C NMR spectral characteristics of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole . This document compares the spectral "fingerprint" of this complex scaffold against standard analogs to highlight critical diagnostic signals and acquisition challenges.
[1][2]
Executive Summary
4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole represents a specialized "fragment-based" drug discovery scaffold. Unlike standard N-alkyl pyrazoles, this molecule introduces significant analytical challenges due to the 1-ethynylcyclopropyl moiety. This group creates a sterically crowded quaternary center that often exhibits long relaxation times (
), leading to "silent" or low-intensity signals in standard 13C NMR experiments.
This guide compares the spectral performance of this target molecule against a standard reference, 4-bromo-1-ethyl-1H-pyrazole , to demonstrate the unique chemical shifts and acquisition parameters required for full characterization.
Comparative Spectral Analysis
The following table contrasts the predicted chemical shifts of the target molecule with its simpler ethyl analog. This comparison isolates the electronic and structural impact of the cyclopropyl-alkyne substitution.
Table 1: Comparative Chemical Shift Data (CDCl₃, 100 MHz)
Carbon Position
Target Molecule (δ ppm)
Reference: 1-Ethyl Analog (δ ppm)
Shift Difference (Δ)
Diagnostic Note
Pyrazole C4 (C-Br)
95.5 - 97.0
93.0 - 95.0
~ +2.0
Diagnostic: Distinctive upfield shift due to heavy atom effect (Br).
Pyrazole C3
138.0 - 139.5
137.5
+1.5
Deshielded; distal to N-substitution.
Pyrazole C5
129.0 - 131.0
128.0
+2.0
Proximal to N1; sensitive to steric bulk of cyclopropyl group.
N-Substituent (-C)
36.0 - 40.0 (Cq)
46.0 (CH₂)
-8.0
Critical: Target is a Quaternary carbon; low intensity.
N-Substituent (-C)
13.0 - 15.0 (CH₂)
15.5 (CH₃)
-1.5
Cyclopropyl ring current effects shield these protons/carbons.
Alkyne Internal (C≡)
83.0 - 86.0
N/A
N/A
Characteristic quaternary alkyne signal.
Alkyne Terminal (≡CH)
70.0 - 74.0
N/A
N/A
High intensity CH signal; diagnostic for terminal alkyne.
Key Insight: The most significant deviation is the N-substituted carbon (
-C) . In the ethyl analog, it is a strong triplet/CH₂ signal at ~46 ppm. In the target, it is a weak quaternary singlet at ~38 ppm, often missed in rapid scans.
Structural & Spectral Logic (The "Why")
A. The Pyrazole Ring & Bromine Effect
The introduction of a bromine atom at C4 exerts a strong shielding effect, pushing the C4 resonance upfield to ~96 ppm , far below the typical aromatic region (110-140 ppm). This is a reliable anchor point for spectral assignment.
C3 vs. C5 Differentiation: In 1-substituted pyrazoles, C3 (distal to N1) typically resonates downfield (~139 ppm) compared to C5 (~130 ppm). The bulky 1-ethynylcyclopropyl group at N1 may cause a slight deshielding of C5 due to steric compression, but the order
remains consistent.
B. The "Silent" Quaternary Center (C1')
The C1' carbon of the cyclopropyl ring is bonded to:
Two Cyclopropyl Methylenes
This lack of attached protons means no Nuclear Overhauser Effect (NOE) enhancement. Combined with the rigid cyclopropyl framework, this carbon has a very long spin-lattice relaxation time (
). Standard parameters (1s delay) will likely fail to resolve this peak.
C. Cyclopropyl High-Field Region
The cyclopropyl methylene carbons (C2'/C3') appear in the high-field region (10-15 ppm ). This is distinct from standard alkyl chains and confirms the integrity of the three-membered ring.
Visualization of Spectral Assignments[4][5]
The following diagram maps the chemical structure to the predicted chemical shift zones, highlighting the "Critical Detection Zones."
Figure 1: Spectral mapping of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole. Note the "Low Intensity" warning for the quaternary cyclopropyl carbon.
To ensure detection of all carbons, particularly the quaternary centers, the following protocol is recommended over standard high-throughput methods.
Step 1: Sample Preparation
Solvent:
(Standard) or (if solubility is poor). is preferred for sharper resolution of the alkyne proton coupling.
Concentration: Minimum 20 mg/0.6 mL . Low concentration will make the quaternary C1' indistinguishable from noise.
Step 2: Pulse Sequence Selection
Do NOT use a standard zg30 (30° pulse) with a short delay.
Recommended:13C-DEPTQ (Distortionless Enhancement by Polarization Transfer including Quaternary).
Why? Unlike standard DEPT-135 (which suppresses quaternary carbons), DEPTQ retains them while providing sensitivity enhancement from proton polarization transfer.
Alternative:Inverse Gated Decoupling (if quantitative data is needed).
Requirement: Relaxation delay (
) must be set to > 3-5 seconds to allow the C1' and Alkyne carbons to relax.
Step 3: Acquisition Parameters
Parameter
Standard Setting
Optimized Setting (Target)
Reason
Pulse Angle
30°
90° (with long delay)
Maximize signal per scan.
Relaxation Delay ()
1.0 sec
3.0 - 5.0 sec
Essential for Quaternary C1' & C-Br.
Scans (NS)
256
1024+
Compensate for low NOE of quaternary carbons.
Spectral Width
240 ppm
240 ppm
Cover C=O region (if oxidized) and C-Br.
Step 4: Logic Flow for Assignment
Figure 2: Decision workflow for validating the spectral integrity of the target molecule.
References
PubChem. "4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole Compound Summary." National Library of Medicine, 2025. [Link]
Elguero, J., et al. "High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles." Canadian Journal of Chemistry, 1988. [Link]
Alinezhad, H., et al. "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives." Journal of the Mexican Chemical Society, 2011. [Link]
Carreira, E. M., et al. "Synthesis of (S)-N-Allyl-N-(2-(1-ethynylcyclopropyl)propyl)..." The Journal of Organic Chemistry, 2019.[3] [Link]
HPLC Method Validation for 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole Purity
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary: The Analytical Challenge The analysis of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyra...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Analytical Challenge
The analysis of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole presents a unique set of chromatographic challenges. As a functionalized pyrazole intermediate—likely utilized in the synthesis of tyrosine kinase inhibitors (e.g., JAK or BTK inhibitors)—its purity is critical for downstream efficacy and safety.
The primary analytical hurdles include:
Structural Isomerism: Differentiating the target 4-bromo regioisomer from potential 3-bromo or 5-bromo byproducts formed during cyclization.
Alkyne Instability: The ethynyl group is susceptible to hydration (forming ketones) or oxidation under non-optimized conditions.
Low UV Response: The lack of extended conjugation requires low-UV detection (<230 nm), increasing susceptibility to baseline drift and solvent noise.
This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase, demonstrating why the latter offers superior selectivity for this specific heterocyclic scaffold. We provide a fully validated protocol compliant with ICH Q2(R2) guidelines.
Comparative Study: C18 vs. Phenyl-Hexyl
To determine the optimal separation strategy, we evaluated two distinct stationary phases. The goal was to achieve baseline resolution (
) between the main peak and its critical impurities (Des-bromo analog and Alkyne-hydration degradant).
Experimental Setup
System: Agilent 1290 Infinity II LC
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 5% B to 95% B over 15 minutes.
Performance Data Comparison
Parameter
Column A: Standard C18
Column B: Phenyl-Hexyl
Verdict
Stationary Phase
Poroshell 120 EC-C18 (2.7 µm)
Poroshell 120 Phenyl-Hexyl (2.7 µm)
-
Mechanism
Hydrophobic Interaction (London Dispersion)
Hydrophobic + Interaction
Phenyl-Hexyl
Retention Time (Main)
6.4 min
7.2 min
Comparable
Resolution () vs. Des-bromo
1.8 (Partial co-elution tail)
3.5 (Baseline separation)
Phenyl-Hexyl Wins
Peak Symmetry (Tailing Factor)
1.3
1.05
Phenyl-Hexyl Wins
Selectivity ()
1.08
1.15
Phenyl-Hexyl Wins
Scientific Insight:
The Phenyl-Hexyl column outperforms C18 because the pyrazole ring and the ethynyl
-electrons engage in specific interactions with the phenyl ring of the stationary phase. This "orthogonal" selectivity mechanism allows for the separation of structurally similar impurities (like the des-bromo analog) that possess slightly different electron densities but nearly identical hydrophobicity.
Optimized Method Protocol
Based on the comparative study, the following method is validated for release testing.
Chromatographic Conditions
Column: Agilent Poroshell 120 Phenyl-Hexyl, 100 x 3.0 mm, 2.7 µm (or equivalent).
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (Improves peak shape for basic N-heterocycles).
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 0.6 mL/min.
Column Temp: 35°C.
Detection: UV at 225 nm (Reference 360 nm).
Injection Volume: 5 µL.
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
10
Initial Hold
2.0
10
Isocratic Hold (Solvent Front)
12.0
90
Linear Ramp
15.0
90
Wash
15.1
10
Re-equilibration
20.0
10
End of Run
Method Validation (ICH Q2(R2) Compliant)
The following data represents typical validation metrics for this protocol.
A. Specificity (Forced Degradation)
Samples were stressed to demonstrate the method's ability to separate degradants from the main peak.
Stress Condition
Time/Temp
% Degradation
Peak Purity (Main)
Remarks
Acid (0.1N HCl)
24h / 60°C
12%
Pass (>99.9%)
Hydration product (ketone) elutes at RRT 0.85.
Base (0.1N NaOH)
4h / RT
5%
Pass (>99.9%)
Ring opening observed (RRT 0.45).
Oxidation (3% )
2h / RT
8%
Pass (>99.9%)
N-oxide formation (RRT 0.92).
Thermal
48h / 60°C
<1%
Pass
Stable.
B. Linearity & Range
Range: 0.5 µg/mL (LOQ) to 150 µg/mL (150% of target).
Regression Equation:
Correlation Coefficient (
): 0.9998
C. Accuracy (Recovery)
Spiked recovery experiments at three levels (50%, 100%, 150% of nominal concentration).
Level
Mean Recovery (%)
% RSD (n=3)
Acceptance Criteria
50%
99.4%
0.8%
98.0 - 102.0%
100%
100.2%
0.5%
98.0 - 102.0%
150%
100.1%
0.6%
98.0 - 102.0%
Visualized Workflows
Diagram 1: Method Development Decision Tree
This logic flow illustrates why the Phenyl-Hexyl column was selected over C18.
Caption: Decision matrix highlighting the superior selectivity of Phenyl-Hexyl stationary phases for halogenated pyrazoles.
Diagram 2: Validation Workflow (ICH Q2(R2))
The step-by-step validation process required for regulatory submission.
Caption: Sequential validation workflow ensuring the method meets ICH Q2(R2) standards for specificity, linearity, and precision.
References
ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023. [Link]
Phenomenex Application Guide. Optimization of HPLC Methods for Nitrogen Heterocycles. Phenomenex, 2025.[1] [Link]
Sielc Technologies. Separation of Pyrazole Derivatives on Mixed-Mode and Reverse Phase Columns. Sielc, 2018. [Link]
Comparative Guide: Vibrational Spectroscopy of the Ethynyl Group in Cyclopropyl Pyrazoles
The following guide is a comprehensive technical analysis designed for researchers in medicinal chemistry and spectroscopy. It compares the vibrational analysis of the ethynyl-cyclopropyl-pyrazole motif using Infrared (I...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comprehensive technical analysis designed for researchers in medicinal chemistry and spectroscopy. It compares the vibrational analysis of the ethynyl-cyclopropyl-pyrazole motif using Infrared (IR) Spectroscopy against alternative analytical techniques (Raman) and structural analogs.
Executive Summary
The Challenge: The ethynyl cyclopropyl pyrazole scaffold is a high-value pharmacophore in kinase inhibitor development (e.g., Janus kinase targets). However, characterizing the ethynyl moiety (–C≡CH) in this specific steric and electronic environment is challenging. The cyclopropyl ring's unique "pseudo-double-bond" character (Walsh orbitals) alters the dipole moment of the adjacent pyrazole system, leading to atypical IR signatures compared to standard phenyl- or alkyl-substituted pyrazoles.
The Solution: This guide compares FT-IR (Fourier Transform Infrared) analysis of this scaffold against Raman Spectroscopy and NMR , providing a definitive protocol for validation. We demonstrate that while IR is superior for the C–H stretch (
C–H), Raman is the necessary alternative for the CC bond detection due to symmetry-forbidden transitions in the IR field.
Technical Deep Dive: The Electronic Environment
To interpret the spectrum, one must understand the causality of the shifts. The cyclopropyl group is not merely a steric bulk; it is an electronic modulator.
The Walsh Orbital Effect: The C–C bonds in the cyclopropyl ring have high p-character (
hybridized), allowing them to donate electron density into the pyrazole -system via hyperconjugation.
Impact on Ethynyl Vibration:
Inductive Effect (+I): The cyclopropyl group donates density, increasing the electron density in the pyrazole ring.
Resonance: If the ethynyl group is conjugated with the pyrazole, the increased electron density from the cyclopropyl group can slightly reduce the bond order of the triple bond (lowering
) while increasing the acidity and force constant of the terminal proton (raising ).
Caption: Flow of electronic effects from the cyclopropyl donor to the ethynyl reporter, dictating spectral intensity.
Comparative Analysis: IR vs. Alternatives
A. Spectral Performance Comparison
The following table contrasts the detectability of the ethynyl group in a cyclopropyl-pyrazole scaffold using IR versus Raman and NMR.
Feature
IR Spectroscopy (Target)
Raman Spectroscopy (Alternative)
1H NMR (Validation)
Primary Signal
C–H Stretch
CC Stretch
Acetylenic Proton
Frequency/Shift
3280–3320 cm⁻¹
2100–2140 cm⁻¹
3.0–4.5 ppm
Intensity
Strong/Sharp (High dipole change)
Very Strong (High polarizability)
Singlet (Diagnostic)
Cyclopropyl Impact
Shifts +10-15 cm⁻¹ vs Phenyl analogs
Minimal shift, but intensity increases
Shielding effect observed
Interference
O-H / N-H overlap (requires dry sample)
Fluorescence (if impurities present)
Solvent peaks
Limit of Detection
~1-5% impurity
<1% (for CC)
<0.1%
B. Structural Comparison: Cyclopropyl vs. Phenyl vs. Alkyl
How does the cyclopropyl group specifically alter the IR fingerprint compared to other common substituents?
vs. Alkyl-Pyrazoles: Alkyl groups are weak donors. The cyclopropyl derivative typically shows a lower wavenumber for the C=N pyrazole stretch (red shift) due to conjugation, and a sharper, more intense
C–H peak due to the rigid geometry preventing conformational broadening.
vs. Phenyl-Pyrazoles: Phenyl is a strong conjugator but sterically planar. Cyclopropyl is orthogonal or bisected. The "Ethynyl-Cyclopropyl" motif often exhibits a
band that is weak to invisible in IR (pseudo-centrosymmetric), whereas Phenyl-Ethynyl derivatives show a moderate IR band due to asymmetry.
Experimental Protocol: Validated Workflow
Method: ATR-FTIR Analysis of Ethynyl Cyclopropyl Pyrazoles
Objective: To confirm the presence of the terminal ethynyl group and assess purity without KBr pellet preparation.
Reagents & Equipment:
Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
Solvent: Dichloromethane (DCM) for casting (optional).
Standard: Polystyrene film for calibration.
Step-by-Step Protocol:
Background Collection:
Clean the Diamond ATR crystal with isopropanol.
Collect a 32-scan background spectrum in air.
Sample Preparation (Direct Solid):
Place 2–5 mg of the solid cyclopropyl pyrazole derivative directly onto the crystal.
Apply high pressure using the anvil clamp to ensure intimate contact (critical for the high-frequency 3300 cm⁻¹ region).
Acquisition:
Range: 4000–600 cm⁻¹.
Resolution: 2 cm⁻¹ (High resolution needed to separate
C–H from broad H-bonded OH/NH).
Scans: 64 scans to improve Signal-to-Noise (S/N).
Data Processing:
Apply ATR correction (penetration depth is wavelength-dependent).
Baseline correct the 3500–2800 cm⁻¹ region.
Validation Check (Self-Correcting Step):
If the peak at ~3300 cm⁻¹ is broad (>50 cm⁻¹ width), it is likely water or N-H.
Action: Dry sample in a vacuum oven at 40°C for 2 hours and re-run. The ethynyl stretch must be sharp (FWHM < 20 cm⁻¹).
Diagram 2: Analysis Decision Tree
Caption: Decision logic for distinguishing genuine ethynyl signals from moisture/solvent artifacts.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
Katritzky, A. R., & Taylor, P. J. (1990). Infrared Spectra of Heterocycles. In Physical Methods in Heterocyclic Chemistry. Academic Press.
Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day. (Walsh orbital effects on adjacent functional groups).
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